Cas no 1896-62-4 (Benzylideneacetone)

Benzylideneacetone structure
Benzylideneacetone structure
Productnaam:Benzylideneacetone
CAS-nummer:1896-62-4
MF:C10H10O
MW:146.1858
MDL:MFCD00008779
CID:4738546
PubChem ID:637759

Benzylideneacetone Chemische en fysische eigenschappen

Naam en identificatie

    • Benzalacetone
    • Benzylideneacetone
    • 4-Phenylbut-3-en-2-one
    • Methyl styryl ketone
    • (E)-4-phenylbut-3-en-2-one
    • Acetocinnamone
    • 4-PHENYL-3-BUTEN-2-ONE
    • trans-Benzylideneacetone
    • Benzylidene acetone
    • 4-Phenylbutenone
    • Methyl trans-styryl ketone
    • Benzalaceton
    • trans-Benzalacetone
    • Styryl methyl ketone
    • (E)-4-Phenyl-3-buten-2-one
    • Benzilideneacetone
    • Benzilidene acetone
    • 2-Phenylvinyl methyl ketone
    • trans-4-Phenyl-3-buten-2-one
    • TPBO
    • trans-Benzylidenacetone
    • Methyl 2-phenylvinyl ketone
    • trans-4-Phenyl-3
    • FEMA 2881
    • BENZALAOETONE
    • (e)-3-buten-2-on
    • BENZYLIDENACETONE
    • CINNAMYL METHYL KETONE
    • 1-PHENYL-1-BUTEN-3-ONE
    • BENZ
    • NCGC00259053-01
    • Methyl .beta.-styryl ketone
    • (3E)-4-phenylbut-3-en-2-one
    • AI3-52291
    • WLN: 1V1U1R
    • Methyl beta-styryl ketone
    • SCHEMBL76632
    • 4-Phenyl-(E)-3-Buten-2-one
    • 4-Phenyl-3-butene-2-one
    • DS-4780
    • NCGC00255323-01
    • BENZALACETONE [USP IMPURITY]
    • 3-Buten-2-one, 4-phenyl-
    • 4-PHENYL-3-BUTEN-2-ONE, TRANS
    • CCRIS 5319
    • Benzalacetone, analytical standard
    • A804921
    • Ketone, methyl styryl
    • Q4380955
    • Tox21_201502
    • benzylideneacetone, (E)-isomer
    • FEMA No. 2881
    • Methyl beta -STYRYL ketone
    • Benzylideneacetone, >=98%, FG
    • trans-4-Phenylbut-3-en-2-one
    • AI3-00944
    • E-4-phenyl-3-buten-2-one
    • CHEMBL73639
    • trans-4-Phenyl-3-butene-2-one
    • 3-Buten-2-one, 4-phenyl-, (3E)-
    • D70528
    • Z2582847786
    • DTXCID305662
    • BRN 0742046
    • (3E)-4-Phenylbut-3-en-2-one; Warfarin Sodium Imp. C (EP); Benzalacetone; Warfarin Sodium Impurity C; Warfarin Impurity C
    • benzylideneacetone, (Z)-isomer
    • 3-BUTEN-2-ONE, 4-PHENYL-, (E)-
    • DTXSID4025662
    • 4-PHENYL-3-BUTEN-2-ONE [FHFI]
    • trans-Benzylideneacetone;Benzalacetone
    • 4-07-00-01003 (Beilstein Handbook Reference)
    • CAS-1896-62-4
    • benzalacetone-d4
    • UNII-B03X40BMT5
    • s9478
    • EINECS 204-555-1
    • EINECS 217-587-6
    • MFCD00008779
    • NSC 5605
    • LS-13761
    • Tox21_303222
    • B03X40BMT5
    • CHEBI:78399
    • NCGC00257166-01
    • 3-BUTEN,2-ONE,4-PHENYL (TRANS) BENZALACETONE
    • 2-07-00-00287 (Beilstein Handbook Reference)
    • WARFARIN SODIUM IMPURITY C [EP IMPURITY]
    • HMS2268K18
    • Epitope ID:120383
    • D70186
    • NCGC00091356-02
    • CHEBI:217301
    • A813340
    • 4-Phenyl-3-buten-2-one, 99%
    • trans-4-Phenyl-3-buten-2-one, >=99%
    • F0001-0357
    • P0163
    • SCHEMBL312972
    • NCGC00091356-01
    • SMR001252234
    • 4-Phenyl-but-3-en-2-one
    • EC 204-555-1
    • BENZYLIDENEACETONE, (E)-
    • trans-4-phenyl-but-3-en-2-one
    • BRN 0742047
    • Benzylidene acetone (natural)
    • BENZYLIDENEACETONE [MI]
    • (E)-1-Buten-3-one, 1-phenyl
    • NSC-5605
    • DTXSID1031626
    • Benzalaceton (german)
    • AKOS000119902
    • NS00003742
    • t-PBO
    • CAS-122-57-6
    • 3-BUTEN,2-ONE,4-PHENYL (TRANS) BENZALACETONE
    • EN300-366968
    • InChI=1/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7
    • EN300-18891
    • (3E)-4-Phenylbut-3-en-2-one (Benzalacetone)
    • (E)-4-Phenyl-but-3-en-2-one
    • 1-Buten-3-one-1-phenyl
    • W-109036
    • ghl.PD_Mitscher_leg0.147
    • Methyl styryl acetone
    • MLS002454416
    • Tox21_301598
    • 1896-62-4
    • DTXCID9011626
    • W-107746
    • HY-W012595
    • (3E)-4-Phenyl-3-buten-2-one
    • Benzalaceton [German]
    • NSC5605
    • CS-W013311
    • AMY6963
    • 122-57-6
    • STK803195
    • DB-003136
    • MDL: MFCD00008779
    • Inchi: 1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
    • InChI-sleutel: BWHOZHOGCMHOBV-BQYQJAHWSA-N
    • LACHT: O=C(C([H])([H])[H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 742047

Berekende eigenschappen

  • Exacte massa: 146.073
  • Monoisotopische massa: 146.073
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 152
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1
  • XLogP3: 2.1
  • Aantal tautomers: 2
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Yellow solid
  • Dichtheid: 1,038 g/cm3
  • Smeltpunt: 39.0 to 43.0 deg-C
  • Kookpunt: 260-262 °C(lit.)
  • Vlampunt: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Brekindex: 1.5836 (estimate)
  • Oplosbaarheid: alcohol: freely soluble(lit.)
  • Waterverdelingscoëfficiënt: Almost insoluble
  • PSA: 17.07000
  • LogboekP: 2.28880
  • Oplosbaarheid: Slightly soluble in water
  • FEMA: 2881
  • Merck: 1137
  • Dampfdruk: 0.01 mmHg ( 25 °C)

Benzylideneacetone Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H317,H319,H335
  • Waarschuwingsverklaring: P261,P280,P305 +P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38-42/43
  • Veiligheidsinstructies: 7-26-36/37/39
  • FLUKA MERK F CODES:8
  • RTECS:EN0330050
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Sealed in dry,Room Temperature
  • Gevaarklasse:9
  • PackingGroup:III

Benzylideneacetone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
P319580-50g
trans-4-Phenyl-3-buten-2-one
1896-62-4
50g
$98.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009987-250g
Benzylideneacetone
1896-62-4 99%
250g
¥98 2024-05-25
S e l l e c k ZHONG GUO
S9478-500mg
Trans-4-Phenyl-3-buten-2-one
1896-62-4 99.43%
500mg
¥795.23 2023-09-15
Enamine
EN300-366968-5.0g
(3E)-4-phenylbut-3-en-2-one
1896-62-4 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-18891-0.25g
4-phenylbut-3-en-2-one
1896-62-4
0.25g
$29.0 2023-09-18
Enamine
EN300-18891-2.5g
4-phenylbut-3-en-2-one
1896-62-4
2.5g
$85.0 2023-09-18
Enamine
EN300-18891-5.0g
4-phenylbut-3-en-2-one
1896-62-4
5.0g
$158.0 2023-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EQ718-500g
Benzylideneacetone
1896-62-4 99%
500g
¥186.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024559-500g
trans-Benzylideneacetone
1896-62-4 98%
500g
¥141.00 2023-11-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TCS1554-500 mg
trans-Benzylideneacetone
1896-62-4 99.55%
500MG
¥480.00 2022-04-26

Benzylideneacetone Productiemethode

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1896-62-4)trans-4-Phenyl-3-buten-2-one
sfd13220
Zuiverheid:99%
Hoeveelheid:200KG
Prijs ($):Onderzoek